N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-19-7-3-4-8-22(19)27(32)28-15-16-30-17-25(23-9-5-6-10-24(23)30)34-18-26(31)29-20-11-13-21(33-2)14-12-20/h3-14,17H,15-16,18H2,1-2H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQJBJHHQIUROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide typically involves multiple steps, including the formation of the indole core, the introduction of the methoxyphenyl group, and the final coupling with the benzamide moiety. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl isocyanate, which reacts with the indole core to form the carbamoyl intermediate.
Coupling with Benzamide Moiety: The final step involves the reaction of the carbamoyl intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving indole derivatives.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The indole core may interact with various enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the benzamide moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs (Table 1) highlight variations in substituents and their implications for physicochemical properties and bioactivity:
Table 1: Structural Comparison of Target Compound and Analogs
Substituent Effects on Bioactivity and Binding
- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs like compound 31 (), which features electron-withdrawing Cl and CF3 groups. For instance, trifluoromethyl groups in compound 31 may enhance binding through strong dipole interactions but reduce aqueous solubility .
- Sulfanyl Linkages : The sulfanyl bridge in the target compound and analogs (e.g., compounds 1, 8, 9) contributes to stability against oxidative metabolism. However, replacement with sulfonamide (compound 2) or sulfonyl (compound 31) groups introduces different hydrogen-bonding capabilities .
- Aromatic Systems : The 2-methylbenzamide in the target compound is structurally analogous to the pentylbenzenesulfonamide in compound 2. Methyl groups on aromatic rings often enhance hydrophobic enclosure, a critical factor in ligand-protein interactions as described in Glide XP scoring () .
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Indole moiety: A bicyclic structure that is known for its role in various biological activities.
- Benzamide group: Contributes to the compound's interaction with biological targets.
- Methoxy and sulfanyl substitutions: These groups may enhance solubility and biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression. A study on related compounds demonstrated that certain benzamides effectively inhibited RET kinase activity, which is implicated in various cancers, suggesting a potential pathway for N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide to exert similar effects .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases: Similar benzamide derivatives have been shown to inhibit kinases like RET, leading to reduced cell proliferation.
- Induction of Apoptosis: Compounds with indole structures often induce programmed cell death in cancer cells, a critical mechanism for antitumor activity.
Pharmacological Studies
Pharmacological evaluations reveal that compounds structurally related to this compound exhibit:
- Cytotoxicity against cancer cell lines: Studies report varying degrees of cytotoxic effects against breast and colon cancer cell lines.
- Selectivity towards cancerous cells: Some derivatives show higher selectivity towards malignant cells over normal cells, reducing potential side effects.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of RET kinase | |
| Cytotoxicity | Reduced viability in cancer cells | |
| Apoptosis Induction | Increased apoptotic markers |
Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Benzamide with methoxy substitution | High RET inhibition | |
| Indole derivatives | Induced apoptosis |
Case Study 1: RET Kinase Inhibition
A study focusing on the inhibition of RET kinase by similar benzamide compounds revealed that modifications at the aromatic ring significantly enhanced potency. The study concluded that structural optimization could yield more effective inhibitors for therapeutic use against RET-driven cancers.
Case Study 2: Cytotoxicity in Breast Cancer
In vitro studies on related indole-based compounds demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting the potential utility of this compound in breast cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
